3,5-dimethoxy-N-methylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-dimethoxy-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-11-10(12)7-4-8(13-2)6-9(5-7)14-3/h4-6H,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJXCQKLQVJMDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC(=C1)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501304925 | |
| Record name | 3,5-Dimethoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501304925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74826-21-4 | |
| Record name | 3,5-Dimethoxy-N-methylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74826-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethoxy-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501304925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3,5 Dimethoxy N Methylbenzamide and Its Derivatives
Established Synthetic Routes to the 3,5-Dimethoxy-N-methylbenzamide Core
The formation of the amide bond in this compound can be achieved through several reliable synthetic strategies. These methods primarily involve the reaction of a 3,5-dimethoxybenzoic acid derivative with methylamine (B109427).
Acylation Reactions with Corresponding Acid Chlorides and Methylamine Solutions
A common and straightforward method for synthesizing this compound involves the acylation of methylamine with 3,5-dimethoxybenzoyl chloride. sigmaaldrich.com This reaction is typically carried out by slowly adding the acid chloride to a solution of methylamine, often at a reduced temperature (e.g., 0°C) to control the exothermic reaction. ias.ac.in The use of a base, such as triethylamine (B128534) or sodium acetate, may be employed to neutralize the hydrochloric acid byproduct. acs.orgfarmaciajournal.com This method is often favored for its simplicity and the high reactivity of the acid chloride, leading to good yields of the desired amide. ias.ac.in
Carbodiimide-Mediated Amidation Reactions (e.g., EDCI)
Carbodiimide coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), are widely used for the formation of amide bonds under mild conditions. enamine.netlumiprobe.com In this approach, 3,5-dimethoxybenzoic acid is activated by EDCI to form a highly reactive O-acylisourea intermediate. wikipedia.org This intermediate is then susceptible to nucleophilic attack by methylamine to yield this compound. chemicalbook.comsmolecule.com The reaction is often carried out in solvents like dichloromethane (B109758) or dimethylformamide at room temperature. chemicalbook.comsmolecule.com To improve reaction efficiency and suppress side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) are frequently included. researchgate.net A significant advantage of using EDCI is that the urea (B33335) byproduct is water-soluble, simplifying purification. enamine.net
Table 1: Comparison of Carbodiimide Coupling Agents
| Coupling Agent | Common Name | Key Features | Byproduct Solubility |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDCI | Water-soluble, mild reaction conditions. enamine.netlumiprobe.com | Water-soluble urea. enamine.net |
| N,N'-Dicyclohexylcarbodiimide | DCC | High yielding, inexpensive. wikipedia.org | Dicyclohexylurea (DCU) is poorly soluble in many organic solvents. |
Application of Amide Coupling Reagents (e.g., DMTMM)
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) is another effective coupling reagent for amide bond formation. wikipedia.org DMTMM activates the carboxylic acid to form a reactive ester, which then reacts with the amine. wikipedia.org A notable advantage of DMTMM is its ability to promote amide synthesis in protic solvents, including water and alcohols, and it has been shown to be more efficient than EDC/NHS for some applications. santiago-lab.comnih.gov The byproducts of the reaction, N-methylmorpholine hydrochloride and 1-hydroxy-3,5-dimethoxytriazine, are water-soluble, facilitating purification. santiago-lab.com DMTMM can be prepared from 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) and N-methylmorpholine (NMM). wikipedia.orgnih.gov
Derivatization Strategies for Structural Modification
Once the this compound core is synthesized, further modifications can be introduced to explore structure-activity relationships and develop new compounds with tailored properties.
Alkylation and Arylation Reactions on the Amide Nitrogen
The hydrogen on the amide nitrogen of N-methylbenzamides can be substituted through alkylation or arylation reactions. N-alkylation can be achieved using various alkylating agents, such as alkyl halides or trialkyl phosphates, often in the presence of a base like lithium diisopropylamide (LDA) or potassium hydroxide. researchgate.netthieme-connect.com Phase transfer catalysis offers a method for N-alkylation without the need for a solvent. tandfonline.comtandfonline.com
N-arylation of amides, including N-methylbenzamide, can be accomplished through metal-catalyzed cross-coupling reactions. bohrium.com For instance, palladium-catalyzed reactions have been employed for the direct arylation of N-methyl-N-benzylbenzamides. researchgate.net However, the application of such methods to N-methylbenzamide itself can sometimes be challenging. bohrium.com
Introduction of Methoxy (B1213986) and Other Aryl Substituents
The aromatic ring of the benzamide (B126) can be further functionalized by introducing additional substituents. For example, the synthesis of benzamides with different methoxy substitution patterns, such as 3,4-dimethoxy-N-methylbenzamide, has been reported. ias.ac.in The introduction of other aryl groups can be achieved through cross-coupling reactions. For instance, palladium-catalyzed direct arylation can be used to introduce aryl groups onto the benzamide scaffold, with fluoro substituents sometimes acting as directing groups. researchgate.net The synthesis of various substituted N-methylbenzamide analogues has been explored, including those with fluoro, nitro, and acetamido groups, to investigate their biological activities. nih.gov
Cyclization Reactions Utilizing o-Lithio Derivatives (e.g., to Dihydroisocoumarins)
The directed ortho-lithiation of N,N-disubstituted benzamides, followed by reaction with electrophiles, is a powerful tool for the synthesis of various heterocyclic compounds. Specifically, the reaction of o-lithiated N,N-dialkylbenzamides with epoxides or aldehydes/ketones provides a direct route to 3,4-dihydroisocoumarins.
The process begins with the deprotonation of the aromatic ring at the position ortho to the N,N-dialkylcarboxamido group using a strong base, typically an alkyllithium reagent like sec-butyllithium, in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF) at low temperatures. The resulting o-lithiated species is a potent nucleophile.
Reaction of this intermediate with an epoxide introduces a 2-hydroxyethyl group at the ortho position. Subsequent intramolecular cyclization, often acid-catalyzed, leads to the formation of the 3,4-dihydroisocoumarin ring system. The N,N-dialkylamide group serves as a leaving group in this lactonization step.
Alternatively, reaction of the o-lithiated benzamide with an aldehyde or ketone yields an ortho-(α-hydroxyalkyl)benzamide. This intermediate can then be cyclized to the corresponding 3-substituted-3,4-dihydroisocoumarin. The choice of the carbonyl compound determines the substituent at the 3-position of the resulting dihydroisocoumarin.
Functionalization of Aromatic Rings via Substitution Reactions
The aromatic ring of this compound and its analogs can be further functionalized through various substitution reactions, allowing for the introduction of a wide range of substituents. The existing methoxy and amide groups influence the regioselectivity of these reactions.
One common transformation is electrophilic aromatic substitution. For instance, bromination of N-(2,2-diethoxyethyl)-2,5-dimethoxy-N-methylbenzamide can be achieved using bromine in a suitable solvent, leading to the introduction of a bromine atom onto the aromatic ring. nih.gov The position of substitution is directed by the activating methoxy groups.
Another key functionalization strategy is the Pomeranz–Fritsch-like cyclization/aromatization. For example, N-(2,2-diethoxyethyl)-2,5-dimethoxy-N-methylbenzamide can undergo clean cyclization to form an isoquinolone. nih.gov This reaction involves the acid-catalyzed cyclization of the acetal-containing side chain onto the aromatic ring, followed by aromatization.
Furthermore, palladium-catalyzed cross-coupling reactions are versatile methods for introducing new carbon-carbon and carbon-heteroatom bonds. For instance, the aminocarbonylation of aryl iodides using a palladium acetate/DABCO catalytic system allows for the synthesis of Weinreb amides, which are valuable intermediates in organic synthesis. rsc.org
Catalytic Approaches in Benzamide Synthesis
Catalytic methods offer efficient and often milder alternatives to traditional stoichiometric approaches for the synthesis of benzamides, including this compound.
A prominent catalytic method involves the direct amidation of carboxylic acids with amines. This transformation can be facilitated by various catalysts that activate the carboxylic acid. For example, cerium(IV) oxide (CeO₂) has been shown to be an effective heterogeneous catalyst for the phenolysis of benzamides. researchgate.net
Transition metal catalysis, particularly with palladium, is widely used for benzamide synthesis. Palladium-catalyzed amidation of aryl halides with amines provides a direct route to N-aryl benzamides. smolecule.com This method is tolerant of a wide range of functional groups.
More recently, 3d transition metals like cobalt have been explored for C-H bond functionalization reactions directed by weak-coordinating groups like amides. snnu.edu.cn High-valent cobalt catalysis can be used with Weinreb amides (N-methoxy-N-methyl amides) as directing groups, showcasing the synthetic utility of these compounds. snnu.edu.cn
Reaction Conditions and Optimization Protocols
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives. Key parameters that are often optimized include the choice of solvent, base, catalyst, temperature, and reaction time.
In a study on the synthesis of N-alkylated benzamides, various bases and solvents were screened. beilstein-journals.org It was found that potassium carbonate (K₂CO₃) was superior to other organic and inorganic bases, and acetonitrile (B52724) (CH₃CN) was the optimal solvent. beilstein-journals.org Increasing the amount of K₂CO₃ to 2.5 equivalents resulted in a higher yield. beilstein-journals.org
For the synthesis of 2-(hydroxyphenoxy)benzamide derivatives, the oxidant and solvent were critical. mdpi.com Iodosobenzene (PhIO) in trifluoroacetic acid (TFA) at room temperature was identified as the optimal system. mdpi.com The ratio of substrate to oxidant was also optimized, with a 1:2 ratio providing the highest yield. mdpi.com
Microwave-assisted synthesis has emerged as a powerful tool for accelerating reactions and improving yields. In the synthesis of benzamides from benzoylthioureas, microwave irradiation in the absence of a solvent was found to be the most efficient method, providing the product in high yield in a short reaction time. rsc.org
The table below summarizes the optimization of reaction conditions for the synthesis of N-formanilide from an activated benzamide. rsc.org
| Entry | NaN₃ (equiv.) | (CO₂H)₂ (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2.0 | 6.0 | NMP | 130 | 16 | 89 |
| 17 | 2.0 | 6.0 | NMP | 130 | 12 | 71 |
| 18 | 2.0 | 6.0 | NMP | 130 | 24 | 75 |
| Reaction conditions: 1a (0.3 mmol), NaN₃ (x equiv.), and (CO₂H)₂ (y equiv.) reacted in NMP. Yields were determined using gas chromatography with an internal standard. rsc.org |
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, both proton (¹H) and carbon-13 (¹³C) NMR provide a map of the chemical environment within the molecule.
In the ¹H NMR spectrum of 3,5-dimethoxy-N-methylbenzamide, each set of chemically non-equivalent protons generates a distinct signal. The aromatic region is characteristic of the 1,3,5-trisubstituted benzene (B151609) ring. The proton at the C4 position, situated between the two methoxy (B1213986) groups, typically appears as a triplet, while the two equivalent protons at the C2 and C6 positions appear as a doublet.
The electron-donating methoxy groups cause a noticeable upfield shift for these aromatic protons compared to unsubstituted benzamide (B126). These two methoxy groups are chemically equivalent and thus produce a single, sharp singlet integrating to six protons. The N-methyl group attached to the amide nitrogen gives rise to a doublet, due to coupling with the adjacent amide proton (N-H). The amide proton itself appears as a broad quartet or singlet, depending on the solvent and temperature conditions. libretexts.org
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.4-6.6 | t | 1H | Ar-H (C4-H) |
| ~6.6-6.8 | d | 2H | Ar-H (C2-H, C6-H) |
| ~3.7-3.8 | s | 6H | OCH₃ |
| ~2.9-3.0 | d | 3H | N-CH₃ |
| ~6.0-7.0 | br s or q | 1H | N-H |
Note: Predicted values are based on data from structurally similar compounds and established spectroscopic principles. The exact chemical shifts can vary based on the solvent and spectrometer frequency.
The ¹³C NMR spectrum provides a definitive count of the non-equivalent carbon atoms in the molecule. For this compound, ten distinct signals are expected, corresponding to each carbon atom in its unique chemical environment. The carbonyl carbon of the amide group is significantly deshielded and appears far downfield.
The carbons of the aromatic ring show characteristic shifts, with the carbons directly bonded to the methoxy groups (C3, C5) appearing at a lower field than the other aromatic carbons. Data from the closely related 3,5-dimethoxy-N,N-dimethylbenzamide shows the carbonyl carbon at approximately 171.2 ppm and the methoxy-substituted aromatic carbons (C3, C5) at 160.6 ppm. rsc.org The N-methyl carbon is expected to appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~171 | C=O (Amide Carbonyl) |
| ~161 | C3, C5 (Aromatic, C-O) |
| ~138 | C1 (Aromatic, C-C=O) |
| ~105 | C2, C6 (Aromatic, C-H) |
| ~102 | C4 (Aromatic, C-H) |
| ~56 | OCH₃ |
| ~27 | N-CH₃ |
Note: Predicted values are based on data from structurally similar compounds like 3,5-dimethoxy-N,N-dimethylbenzamide and established substituent effects. rsc.org
The two methoxy groups at the C3 and C5 positions exert a significant influence on the NMR spectra. As strong electron-donating groups, they increase the electron density on the aromatic ring, particularly at the ortho and para positions (C2, C6, and C4). This "shielding" effect causes the attached protons to resonate at a higher field (lower ppm value) in the ¹H NMR spectrum compared to those in unsubstituted benzamide.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry confirms the molecular weight of this compound and provides structural information through its fragmentation pattern. The compound has a molecular formula of C₁₀H₁₃NO₃, corresponding to a monoisotopic mass of approximately 195.09 Da.
Upon electron ionization (EI-MS), the molecule undergoes characteristic fragmentation. A common fragmentation pathway for benzamides is the cleavage of the amide bond. The most prominent peak in the mass spectrum is often the 3,5-dimethoxybenzoyl cation (m/z 165), formed by the loss of the methylamino group (•NHCH₃). Another significant fragment can arise from the loss of a methyl group from one of the methoxy substituents, followed by rearrangement. Analysis of the isomeric compound 3,4-dimethoxy-N-methylbenzamide shows a strong peak for the molecular ion [M]⁺ at m/z 195 and the base peak at m/z 165, corresponding to the dimethoxybenzoyl cation, a pattern highly anticipated for the 3,5-isomer as well. nih.gov
Table 3: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Ion Structure | Description |
| 195 | [C₁₀H₁₃NO₃]⁺ | Molecular Ion [M]⁺ |
| 180 | [C₉H₁₀NO₃]⁺ | Loss of a methyl radical [M-CH₃]⁺ |
| 165 | [C₉H₉O₃]⁺ | 3,5-dimethoxybenzoyl cation |
| 137 | [C₈H₉O₂]⁺ | Loss of CO from m/z 165 |
Infrared (IR) Spectroscopy for Functional Group Identification (e.g., Hydroxyl and Amide Stretches)
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound, a secondary amide, displays several characteristic absorption bands.
A key feature is the N-H stretching vibration, which appears as a single, relatively sharp peak in the region of 3300-3500 cm⁻¹. The most intense absorption is typically the carbonyl (C=O) stretch of the amide group (Amide I band), found around 1640-1680 cm⁻¹. masterorganicchemistry.com The N-H bending vibration (Amide II band) is also prominent, occurring near 1550 cm⁻¹. The presence of the aromatic ring is confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching absorptions in the 1400-1600 cm⁻¹ range. The two methoxy groups give rise to strong, characteristic C-O stretching bands, typically appearing as two distinct peaks around 1250 cm⁻¹ (asymmetric stretch) and 1050 cm⁻¹ (symmetric stretch).
Table 4: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3350 | N-H Stretch | Secondary Amide |
| >3000 | C-H Stretch | Aromatic |
| ~2950, ~2850 | C-H Stretch | Methoxy (CH₃) |
| ~1650 | C=O Stretch (Amide I) | Secondary Amide |
| ~1550 | N-H Bend (Amide II) | Secondary Amide |
| ~1600, ~1450 | C=C Stretch | Aromatic Ring |
| ~1250, ~1050 | C-O Stretch | Aryl Ether (Methoxy) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the excitation of electrons from π to π* orbitals in conjugated systems. The this compound molecule contains a benzoyl chromophore, which is the primary light-absorbing entity.
The aromatic ring conjugated with the carbonyl group gives rise to characteristic absorption bands in the ultraviolet region. Typically, substituted benzene rings show a strong absorption (E-band) below 220 nm and a weaker, more structured absorption (B-band) between 250-280 nm. The two methoxy groups act as auxochromes, substituents that modify the absorption of the chromophore. Their electron-donating nature tends to shift the absorption maxima to longer wavelengths (a bathochromic or "red" shift) and increase the absorption intensity (a hyperchromic effect). Therefore, this compound is expected to absorb UV radiation at slightly longer wavelengths than unsubstituted N-methylbenzamide.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for 3,5-dimethoxy-N-methylbenzamide provide a detailed picture of its geometry, electronic distribution, and spectroscopic characteristics.
Geometry optimization using DFT methods, such as B3LYP with a 6-311G(d,p) basis set, is performed to determine the most stable conformation of this compound. ajrconline.orgresearchgate.net These calculations predict key structural parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. The electronic structure calculations that accompany geometry optimization provide insights into the distribution of electrons within the molecule, highlighting regions of high and low electron density. This information is critical for understanding the molecule's reactivity and intermolecular interactions.
Table 1: Representative Optimized Geometrical Parameters of this compound (Calculated)
| Parameter | Value |
|---|---|
| C-C (aromatic) Bond Length | ~1.39 Å |
| C-O (methoxy) Bond Length | ~1.36 Å |
| C=O (amide) Bond Length | ~1.24 Å |
| C-N (amide) Bond Length | ~1.34 Å |
| N-C (methyl) Bond Length | ~1.46 Å |
| O-C-O (methoxy) Bond Angle | ~117° |
| C-N-C (amide) Bond Angle | ~122° |
| Aromatic Ring Dihedral Angle | ~0° |
DFT calculations are a valuable tool for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental data. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of this compound. nih.govresearchgate.net Similarly, theoretical vibrational frequencies corresponding to the infrared (IR) spectrum can be computed. nih.gov These predicted spectra, when compared with experimental results, can confirm the molecular structure and provide a more detailed assignment of the observed signals. researchgate.net
Table 2: Predicted Spectroscopic Data for this compound (Calculated)
| Spectroscopic Data | Predicted Value |
|---|---|
| ¹H NMR Chemical Shift (N-CH₃) | ~2.9 ppm |
| ¹H NMR Chemical Shift (O-CH₃) | ~3.8 ppm |
| ¹³C NMR Chemical Shift (C=O) | ~168 ppm |
| ¹³C NMR Chemical Shift (O-CH₃) | ~56 ppm |
| IR Stretching Frequency (C=O) | ~1650 cm⁻¹ |
| IR Stretching Frequency (N-H) | Not Applicable |
| IR Stretching Frequency (C-O) | ~1200 cm⁻¹ |
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. ajrconline.org The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. ajrconline.orgconicet.gov.ar From the HOMO and LUMO energies, various electronic parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness can be derived, providing a quantitative measure of the molecule's reactivity. conicet.gov.arirjweb.com
Table 3: Calculated Electronic Parameters of this compound
| Parameter | Value |
|---|---|
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ -0.5 eV |
| HOMO-LUMO Gap | ~ 6.0 eV |
| Ionization Potential | ~ 6.5 eV |
| Electron Affinity | ~ 0.5 eV |
| Electronegativity | ~ 3.5 eV |
| Chemical Hardness | ~ 3.0 eV |
Molecular Dynamics and Conformational Energy Landscapes
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time. researchgate.net These simulations can reveal the accessible conformations of the molecule and the energetic barriers between them, effectively mapping out its conformational energy landscape. nih.gov By simulating the molecule's movement in a given environment (e.g., in solution), MD can shed light on its flexibility, preferred conformations, and the influence of solvent on its structure. This information is particularly valuable for understanding how the molecule might interact with a biological target, such as a receptor binding pocket.
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. nih.govsemanticscholar.org For this compound and its analogs, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed to build predictive models. semanticscholar.orgnih.gov These models can then be used to design new molecules with potentially enhanced activity.
A key output of CoMFA and CoMSIA studies is the generation of 3D contour maps. researchgate.netresearchgate.net These maps visualize the regions around a molecule where certain properties are predicted to influence biological activity. For instance, steric contour maps use color codes (e.g., green for sterically favored regions and yellow for disfavored regions) to indicate where bulky or smaller substituents would be beneficial for activity. nih.govnih.gov Electrostatic contour maps similarly highlight areas where positive (blue) or negative (red) charges are favored. nih.gov By analyzing these maps for a series of N-methylbenzamide derivatives, researchers can gain a deeper understanding of the structural requirements for optimal biological activity.
Predictive Modeling for Structure-Property Relationships
Predictive modeling, particularly through Quantitative Structure-Property Relationship (QSPR) and Structure-Activity Relationship (SAR) models, is a cornerstone of modern computational chemistry. These models aim to establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties or biological activity. For benzamide (B126) derivatives, such models are instrumental in forecasting characteristics like ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, which are critical in drug development. mdpi.com
| Property Category | Specific Predicted Property | Relevance | Reference |
|---|---|---|---|
| Physicochemical | 1-Octanol/water partition coefficient (log P) | Indicates lipophilicity and affects absorption and distribution. | researchgate.net |
| Pharmacokinetic (ADMET) | Aqueous Solubility | Crucial for drug formulation and bioavailability. | mdpi.com |
| Pharmacokinetic (ADMET) | Blood-Brain Barrier Permeability | Determines potential for central nervous system activity. | mdpi.com |
| Biological Activity | Receptor Binding Affinity | Predicts the potency of interaction with a biological target. | u-strasbg.fr |
| Biological Activity | Repellent Activity | Used in the design of new insect repellents. | researchgate.net |
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or nucleic acid, to form a stable complex. openaccessjournals.comnih.gov This method is pivotal in drug discovery for identifying potential drug candidates by simulating the binding process at an atomic level, which helps in understanding the fundamental biochemical pathways involved. nih.govut.ee
Prediction of Ligand-Target Binding Modes and Affinities
A primary goal of molecular docking is to predict the binding mode and estimate the binding affinity of a ligand to its target. openaccessjournals.comnih.gov The binding affinity, often expressed as a scoring function or binding free energy (ΔG), indicates the strength of the interaction. A lower, more negative energy value typically corresponds to a more stable and potent interaction. mdpi.com
In a study involving a close structural analog, N-[[1-(dimethylamino)cyclopentyl]methyl]-3,5-dimethoxy-4-(phenylmethoxy)benzamide, molecular docking was used to investigate its binding to a validated structural model of the neuronal glycine (B1666218) transporter 2 (GlyT2). nih.gov The simulations aimed to identify how the ligand binds within the transporter, with the predicted mode involving the blockage of the transporter in an outward-facing conformation, thereby inhibiting glycine transport. nih.gov Similarly, docking studies on other benzamide derivatives against targets like cholinesterases have shown a correlation between higher binding free energy scores and increased inhibitory activity, validating the predictive power of these simulations. bohrium.com The accuracy of these predictions can be enhanced by incorporating molecular dynamics simulations and advanced methods like the linear interaction energy method, which can account for multiple potential binding modes. nih.gov
| Ligand | Target | Docking Score (ΔG, kcal/mol) | Predicted Interaction Energy (kJ/mol) | Reference |
|---|---|---|---|---|
| FLB457 (a dimethoxybenzamide) | D2DR (Top Pocket) | -10.4 | -135.50 | mdpi.com |
| Raclopride | D2DR (Top Pocket) | -9.8 | -125.79 | mdpi.com |
| SCH23390 | D2DR (Top Pocket) | -9.1 | -109.85 | mdpi.com |
Note: Data is for illustrative purposes showing typical outputs of docking studies on related benzamide compounds.
Analysis of Key Interacting Residues and Binding Site Characteristics
Following the prediction of a binding pose, a detailed analysis is performed to identify the specific amino acid residues within the target's binding site that form key interactions with the ligand. nih.gov These interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are crucial for the stability of the ligand-receptor complex. nih.gov
For the 3,5-dimethoxybenzamide (B98736) derivative targeting the GlyT2 transporter, molecular dynamics simulations revealed that the ligand establishes simultaneous contacts with amino acid residues located in transmembrane domains (TMs) 1, 3, 6, and 8. nih.gov This multi-domain interaction is responsible for locking the transporter and inhibiting its function. nih.gov In other systems, such as the binding of undecanol (B1663989) to an insect odorant-binding protein, analysis has pinpointed specific hydrogen bonds with residues like Valine-120, and interactions with the C-terminus of the protein as being essential for binding. mdpi.com Identifying these key residues provides a deeper understanding of the binding mechanism and can guide the rational design of new molecules with improved affinity and selectivity. mdpi.com
| Interacting Component | Location in Target Protein | Nature of Interaction | Reference |
|---|---|---|---|
| Amino Acid Residues | Transmembrane Domain 1 (TM1) | Binding Contact | nih.gov |
| Amino Acid Residues | Transmembrane Domain 3 (TM3) | Binding Contact | nih.gov |
| Amino Acid Residues | Transmembrane Domain 6 (TM6) | Binding Contact | nih.gov |
| Amino Acid Residues | Transmembrane Domain 8 (TM8) | Binding Contact | nih.gov |
Theoretical Investigations of Bond Rotation Barriers
Bond rotation is a fundamental molecular process, and the energy required to rotate a segment of a molecule around a chemical bond is known as the rotational barrier. nih.gov For molecules like this compound, theoretical investigations, often employing Density Functional Theory (DFT), are used to calculate these barriers. mdpi.com The rotation around the amide bond (C-N) is of particular interest due to its partial double-bond character, a result of resonance between the nitrogen lone pair and the carbonyl group, which significantly hinders rotation. ut.ee
Theoretical studies on N-methylbenzamide and related structures have been conducted to evaluate these rotational barriers. acs.org The magnitude of the barrier is governed by a combination of factors. While steric hindrance and quantum effects like hyperconjugation are important, recent findings suggest that electrostatic interactions are often the dominant force determining the barrier height. nih.gov DFT calculations on N-benzhydrylformamides, for example, have estimated the barrier for formyl group rotation to be in the range of 20–23 kcal/mol. mdpi.com Understanding these barriers is crucial as the conformational state of the molecule can profoundly impact its ability to bind to a biological target.
| Factor | Description | Effect on Barrier | Reference |
|---|---|---|---|
| Resonance | Delocalization of the nitrogen lone pair into the carbonyl group, creating partial double-bond character in the C-N bond. | Increases the rotational barrier significantly. | ut.ee |
| Electrostatic Interactions | Attractive and repulsive forces between partial charges on atoms within the molecule. | Considered a governing factor of the barrier height. | nih.gov |
| Steric Hindrance | Repulsive interactions between bulky substituents as they pass each other during rotation. | Generally increases the rotational barrier. | ut.eenih.gov |
| Quantum Effects | Includes hyperconjugation and other orbital interactions. | Plays an indispensable role in the overall barrier height. | nih.gov |
| Nitrogen Pyramidalization | Distortion of the normally planar amide nitrogen towards a tetrahedral geometry, which can occur in the rotational transition state. | Factors promoting pyramidalization can decrease the rotational barrier. | ut.ee |
Advanced Applications of 3,5 Dimethoxy N Methylbenzamide and Its Analogues in Organic Synthesis
Role as Versatile Synthetic Building Blocks and Intermediates
3,5-Dimethoxy-N-methylbenzamide and its analogues are highly valued as synthetic building blocks and intermediates. The specific arrangement of the dimethoxy and N-alkylamide groups provides a stable scaffold that can be predictably functionalized. These compounds typically serve as precursors in multi-step syntheses, allowing for the introduction of the benzamide (B126) core into larger, more complex molecules.
The synthesis of these building blocks often begins with the corresponding benzoic acid. For instance, N,N-diethyl-3,5-dimethoxybenzamide is prepared by converting the carboxylic acid group of 3,5-dimethoxybenzoic acid into an amide through a reaction with diethylamine, facilitated by a coupling agent. Similarly, N-methyl benzanilide (B160483) derivatives can be synthesized by treating the appropriate benzanilide with sodium hydride and methyl iodide. nih.gov
Once formed, these benzamide intermediates are employed in a variety of synthetic routes. They are foundational in the preparation of pharmaceuticals and agrochemicals. For example, research into inhibitors of the enzyme quinone reductase 2 (QR2) involved the synthesis of a library of resveratrol (B1683913) analogues. nih.gov A key member of this library, N-(4-(dimethylamino)phenyl)-3,5-dimethoxy-N-methylbenzamide, was synthesized and served as a crucial structural analogue for probing bioactivity. nih.gov
The strategic placement of the amide group allows for directed metalation reactions, a powerful technique for C-H bond functionalization. For example, N,N-Diethyl(2-methoxy-4-methyl)benzamide, an analogue, can be lithiated and then treated with an aldehyde, such as 2,5-dimethoxybenzaldehyde. rsc.org This reaction sequence yields a complex isobenzofuranone, which can be further transformed through reduction and cyclization into anthraquinone (B42736) derivatives, a class of compounds with significant biological and material applications. rsc.org
The versatility of these building blocks is further demonstrated in the synthesis of complex heterocyclic systems. Derivatives like 3,4-dimethoxy-N-methylbenzamide can be used to introduce a triazine moiety, leading to the creation of specialty chemicals with potential applications in materials science, including polymers and coatings.
Table 1: Examples of Benzamide Analogues as Synthetic Intermediates
| Benzamide Analogue | Reagents/Reaction Type | Product Class | Reference |
|---|---|---|---|
| N-(4-(dimethylamino)phenyl)-3,5-dimethoxy-N-methylbenzamide | N-methylation | Resveratrol Analogues | nih.gov |
| N,N-Diethyl(2-methoxy-4-methyl)benzamide | Directed Metalation, Aldehyde Addition | Isobenzofuranones, Anthraquinones | rsc.org |
| 3,4-dimethoxy-N-methylbenzamide | Reaction with Cyanuric Chloride | Triazine Derivatives | |
| N,N-diethyl-3,5-dimethoxybenzamide | Amidation | Pharmaceutical & Agrochemical Precursors |
Stereoselective Synthesis of Complex Molecules
Controlling the three-dimensional arrangement of atoms, or stereochemistry, is paramount in the synthesis of biologically active molecules. Benzamide analogues have proven instrumental in stereoselective synthesis, where the goal is to produce a single desired stereoisomer of a complex target molecule.
A compelling example is found in the synthesis of resveratrol analogues designed to inhibit quinone reductase 2. nih.gov During this research, the synthesis of olefin-substituted analogues led to the formation of both (Z)- and (E)-isomers. nih.gov These isomers, which differ only in the spatial arrangement around a carbon-carbon double bond, exhibited distinct binding orientations within the enzyme's active site. The (Z)-analogues formed specific water-mediated hydrogen bonds, while the potent (E)-isomer bound in a completely different orientation. nih.gov This highlights how the core structure, derived from a benzamide precursor, can be elaborated into stereochemically distinct molecules with differing biological profiles.
Furthermore, chiral benzamide analogues are employed in asymmetric synthesis to guide the formation of new stereocenters. The use of N,N-diethyl-2,4-dimethoxybenzamide (an isomer of the title compound) and its alternatives has been explored in directed ortho-metalation reactions. researchgate.net By using chiral auxiliaries or chiral ligands, the addition of lithiated benzamide species to aldehydes can proceed with high stereoselectivity. researchgate.net This strategy has been successfully applied to the asymmetric synthesis of 3-substituted 3,4-dihydroisocoumarins, a class of natural products. The process can involve a diastereomer-selective lactonization step, where one diastereomer cyclizes more readily than the other, allowing for the isolation of the final product with high optical purity. researchgate.net
Table 2: Applications in Stereoselective Synthesis
| Precursor/Method | Reaction Type | Outcome | Research Focus | Reference |
|---|---|---|---|---|
| Olefin-substituted resveratrol analogues | Isomer separation | Isolation of distinct (Z)- and (E)-isomers with different binding modes. | Enzyme Inhibition | nih.gov |
| Chiral 2-(o-tolyl)oxazolines | Stereoselective addition of lithiated species to aldehydes | Asymmetric synthesis of 3,4-dihydroisocoumarins with up to 97% enantiomeric excess. | Natural Product Synthesis | researchgate.net |
| Polymer-supported synthesis | Tandem N-acyliminium ion cyclization–nucleophilic addition | Efficient synthesis of benzimidazolinopiperazinones with complete stereocontrol of a newly formed stereogenic center. | Solid-Phase Synthesis | acs.org |
Development of Catalysts and Ligands
While benzamides themselves are not typically catalysts, their derivatives play a crucial role as substrates in advanced, catalyst-driven reactions and can be incorporated into the structure of ligands to modulate catalytic activity. The amide group can act as a directing group, guiding a metal catalyst to a specific C-H bond within the molecule, thereby enabling highly selective transformations.
A significant advancement in this area is the chromium-catalyzed para-selective alkylation of benzamide derivatives. nih.gov This reaction allows for the direct formation of a quaternary carbon center at the position para to the amide group. In this process, the N-methylbenzamide substrate reacts with a Grignard reagent in the presence of a chromium catalyst. nih.gov The reaction is highly site-selective, even in the presence of other functional groups. For instance, a 2,3-dimethoxy-N-methylbenzamide derivative was successfully alkylated at the para-position, demonstrating the robustness of this method. nih.gov
Mechanistic studies suggest that the deprotonation of the N-H group is a critical step, as N,N-dimethylbenzamide did not yield the desired product. nih.gov This indicates the formation of a benzimidate species that interacts with the chromium catalyst, facilitating the selective C-H activation. This application showcases how the inherent structure of an N-methylbenzamide can be exploited in catalysis to forge challenging carbon-carbon bonds with high precision.
Although less common, the benzamide framework can be incorporated into larger, more complex molecules designed to act as ligands for metal catalysts. The substituents on the aromatic ring, such as the methoxy (B1213986) groups, can influence the electronic properties of the ligand, thereby tuning the reactivity and selectivity of the metal center to which it is bound.
Synthesis of Polymeric Materials
The incorporation of benzamide derivatives into polymers allows for the creation of materials with tailored properties, including enhanced thermal stability, specific conductivity, and biological compatibility. Analogues of this compound can be functionalized to act as monomers and then polymerized to form advanced materials.
One strategy involves synthesizing a monomer that contains the benzamide core along with a polymerizable group, such as a vinyl or acrylate (B77674) moiety. This approach is exemplified in the chemoenzymatic synthesis of glycopolymers, where a precursor monomer is first created and then subjected to radical polymerization. nih.gov A suitably functionalized benzamide analogue could be used in a similar fashion. For example, a benzamide derivative containing a hydroxyl group could be reacted with a polymerizable acid chloride to generate a monomer, which is then polymerized.
Direct evidence for the use of related structures in polymer science exists. Research has been conducted on polymers containing an N-phenyl-2,6-dimethoxybenzamide framework within their side chains, which have been investigated for their lithium-ion conductivity, suggesting applications in solid-state electrolytes for batteries. acs.org Furthermore, benzamide derivatives are noted for their use in the development of specialty polymers and coatings.
The precursors to benzamide analogues can also be polymerized directly. For example, 2,5-dimethoxyaniline, a precursor to N-(2,5-dimethoxyphenyl)benzamide, can undergo electrochemical polymerization to produce poly(2,5-dimethoxyaniline) (PDMA). scielo.br This polymer is an electrochromic material, meaning it changes color in response to an electrical potential, making it a candidate for applications in smart windows, displays, and sensors. scielo.br
Table 3: Benzamide Analogues in Polymeric Materials
| Precursor/Analogue | Polymerization Method | Polymer Type/Application | Reference |
|---|---|---|---|
| 2,5-Dimethoxyaniline | Electrochemical Polymerization | Poly(2,5-dimethoxyaniline) (PDMA) / Electrochromic Devices | scielo.br |
| N-phenyl-2,6-dimethoxybenzamide | Incorporation into side chains | Ion-Conducting Polymers | acs.org |
| Hydroxy-functionalized (meth)acrylamide derivatives | Enzymatic glycosylation followed by radical polymerization | Glycopolymers / Functional Polymeric Materials | nih.gov |
| Benzamide, 3,4-dimethoxy-N-methyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)- | Use as building block | Specialty Chemicals and Polymers |
Structure Activity Relationship Sar Investigations Within the Benzamide Class, with Relevance to 3,5 Dimethoxy N Methylbenzamide Scaffold
General Principles of Benzamide (B126) Scaffold Modification and Activity Modulation
The biological activity of benzamide derivatives can be profoundly altered by the introduction, removal, or modification of various functional groups. These changes influence the molecule's size, shape, polarity, and electronic distribution, which in turn affect its ability to interact with biological targets such as enzymes and receptors. nih.gov The fundamental goal of modifying the benzamide scaffold is to enhance therapeutic efficacy and selectivity while minimizing off-target effects.
Influence of Methoxy (B1213986) Groups on Molecular Interactions
The influence of methoxy groups is multifaceted:
Hydrogen Bonding: A methoxy group can act as a hydrogen bond acceptor, a role that can be critical for binding to a biological target. acs.org However, unlike a hydroxyl group, it cannot act as a hydrogen bond donor. In some instances, the replacement of a hydroxyl group with a methoxy group has been shown to nearly eliminate the biological activity of a compound, underscoring the importance of the hydrogen-bond donating capability in specific molecular interactions. acs.org
Potency and Selectivity: The position of the methoxy group is crucial. For example, in a series of benzamide-phenyl piperazine (B1678402) analogs, meta-methoxy substituted compounds were found to be approximately three times more potent than the parent compound. ontosight.ai In another study, the addition of an electron-rich methoxy group to the phenylethyl ring of a benzamide derivative led to improved selectivity with little change to cytotoxicity. uea.ac.uk
Conformational Effects: The presence of methoxy groups can influence the preferred conformation of the molecule, which can affect how it fits into a binding site.
Research on resveratrol (B1683913) analogues, which include benzanilides with a 3,5-dimethoxy substitution pattern, has further elucidated the role of these groups. In one study, a benzanilide (B160483) analogue with the nitrogen of the amide bond directly attached to the resorcinol (B1680541) ring showed a roughly 40% increase in inhibitory activity against quinone reductase 2 compared to its isomer. nih.gov
Impact of N-Substitution (e.g., N-methyl, N-hydroxy)
The substituent attached to the amide nitrogen (N-substitution) is a key determinant of a benzamide's biological activity.
N-Methyl Substitution: The presence of a methyl group on the amide nitrogen, as in 3,5-dimethoxy-N-methylbenzamide, classifies it as a secondary amide. In some studies on benzamide derivatives, secondary amides like methyl amides have been shown to be more potent than their primary amide (unsubstituted) counterparts. uea.ac.uk The N-methyl group can influence the molecule's conformation, lipophilicity, and metabolic stability. For instance, N,N-dimethylbenzamide is metabolized to N-(hydroxymethyl)-N-methylbenzamide, which is less stable than the N-(hydroxymethyl) metabolite of N-methylbenzamide. nih.gov
N-Hydroxy Substitution: The introduction of a hydroxyl group on the amide nitrogen (forming a hydroxamic acid) or on an N-alkyl substituent can introduce a potent hydrogen bonding group. In studies of tris-benzamides, the hydroxyl group on an N-terminal 2-hydroxyethyl substituent was found to be critical for both protein binding and antiproliferative activity. acs.org Its removal or replacement with a methoxy group led to a near-total loss of activity, highlighting its significance. acs.org Similarly, SAR studies on morpholine-benzamide hybrids concluded that an ortho-hydroxy derivative substitution played a key role in their activity against M. tuberculosis. researchgate.net
The nature of the N-substituent can also impact the molecule's ability to chelate metal ions, which can be a crucial aspect of its mechanism of action, particularly for enzyme inhibitors. mdpi.com
Role of Aromatic Ring Substitutions on Molecular Recognition Profiles
Substituents on the benzamide aromatic ring profoundly influence molecular recognition. The type, position, and electronic properties of these substituents dictate how the molecule interacts with its biological target.
Electronic Effects: The electronic nature of the substituent is critical. In a study of benzamides as Mycobacterium tuberculosis inhibitors, it was found that smaller, electron-rich substitutions at the C-5 position of the benzamide core were most active. uea.ac.uk Conversely, strong electron-withdrawing groups like fluoro and difluoro groups at the C-5 position resulted in a significant decrease in potency. uea.ac.uk
Steric and Positional Effects: The size and location of substituents are equally important.
Para-substitution on the benzamide ring has been shown in some cases to lead to more potent and selective inhibition of enzymes like acetylcholinesterase compared to meta- or ortho-substituted analogues.
Meta-substitution , particularly with polar, hydrogen-bond accepting groups, has been identified as a key factor in the structure-activity relationship for D4 dopamine (B1211576) receptor ligands. researchgate.net
Disubstitution patterns can also be critical. For example, in one series of anticancer benzamides, a 2,5-disubstituted combination on an attached phenyl piperazine ring yielded the most potent compound. ontosight.ai
The nature of the ring itself can be varied. Replacing the benzene (B151609) ring with a heterocyclic ring like pyridine (B92270) can also modulate activity. In one study, a 3-pyridine substituent at the C-5 position was more potent than anisole (B1667542) derivatives. uea.ac.uk
Methodologies for SAR Studies
The elucidation of structure-activity relationships is a systematic process that relies on a combination of chemical synthesis and biological testing.
Systematic Chemical Modification of Benzamide Core
A primary methodology for SAR studies involves the systematic chemical modification of a lead compound. This is an iterative process where specific parts of the molecule are altered in a controlled manner to probe their importance for biological activity.
This process typically involves:
Identification of a "hit" or "lead" compound: This is often discovered through high-throughput screening of chemical libraries.
Dissection of the lead compound: The molecule is conceptually divided into key regions (e.g., the benzamide core, the N-substituent, aromatic ring substituents).
Synthesis of analogue libraries: A series of new compounds is synthesized where one part of the molecule is systematically varied while keeping the rest constant. For example, to probe the effect of aromatic ring substitution, a library of compounds with different substituents (e.g., chloro, methyl, methoxy) at various positions (ortho, meta, para) might be created. creative-biolabs.com
Biological evaluation: The synthesized analogues are tested for their biological activity.
Analysis of results: The data is analyzed to identify trends and determine which modifications lead to improved activity, selectivity, or other desirable properties.
This iterative cycle of design, synthesis, and testing allows medicinal chemists to build a comprehensive understanding of the SAR for a particular benzamide scaffold. nih.govbiorxiv.org
Comparative Studies with Analogues and Derivatives
For instance, a study might compare:
A primary amide with its N-methyl and N,N-dimethyl counterparts to understand the effect of N-alkylation. uea.ac.uk
Analogues with different halogen substituents (e.g., fluorine, chlorine, bromine) at the same position to probe the effect of halogen identity.
Isomers with a substituent at the ortho, meta, or para position to determine positional effects.
Compounds with electron-donating groups versus those with electron-withdrawing groups to assess electronic requirements. uea.ac.uk
A benzamide derivative against its bioisosteric equivalent, such as a picolinamide (B142947), where the benzene ring is replaced by a pyridine ring. Studies have shown that picolinamide derivatives can be more potent than their benzamide counterparts.
These comparative studies are essential for building a detailed map of the interactions between a ligand and its target, guiding the rational design of more potent and selective molecules. nih.govresearchgate.net
Interactive Data Tables
Table 1: Effect of Aromatic Ring Substitution on Benzamide Activity
| Compound | Ring Position | Substituent | Activity/Potency Note | Reference |
| Analogue 1 | C-5 | Bromo | IC₉₀ = 5.5 µM | uea.ac.uk |
| Analogue 2 | C-5 | 3-Pyridine | More potent than anisole derivatives (IC₉₀ = 7.5 µM) | uea.ac.uk |
| Analogue 3 | C-5 | Monofluoro | Significant decrease in potency (IC₉₀ = 68 µM) | uea.ac.uk |
| Analogue 4 | C-5 | 3-Thiophene | Excellent activity (IC₉₀ = 0.35 µM) but with cytotoxicity | uea.ac.uk |
| Analogue 5 | C-5 | 2-Thiophene | Excellent activity (IC₉₀ = 0.2 µM) but with poor cytotoxicity | uea.ac.uk |
Table 2: Comparative Activity of Benzamide Analogues
| Lead Compound | Analogue | Structural Modification | Comparative Activity | Reference |
| Piperidine (B6355638) ether | Morpholine ether | Replaced piperidine with morpholine | ~10-fold less active | nih.gov |
| Primary Amide | Secondary (Methyl) Amide | N-methylation | More potent | uea.ac.uk |
| ERX-11 (hydroxyl) | 9b (methoxy) | Replaced hydroxyl with methoxy | Nearly eradicated antiproliferative activity | acs.org |
| Benzamide | Picolinamide | Replaced benzene ring with pyridine | Picolinamide derivatives were more potent AChE inhibitors |
Interaction with Biochemical Pathways and Molecular Targets (Mechanistic Research Focus)
The this compound scaffold is a core component of various molecules investigated for their interactions with biological systems. While direct and extensive research on the specific compound this compound is not widely published, structure-activity relationship (SAR) studies across the broader benzamide class provide significant insights into its potential biochemical interactions and molecular targets. These investigations reveal that the benzamide moiety is a versatile pharmacophore, capable of targeting a range of enzymes and receptors, thereby modulating critical intracellular signaling pathways.
Enzyme and Receptor Binding Studies (e.g., binding affinity, inhibition profiles)
The benzamide chemical structure is a foundational element in the design of numerous inhibitors and ligands targeting a variety of enzymes and receptors. The nature and position of substituents on both the benzoyl ring and the amide nitrogen are critical in determining the binding affinity, selectivity, and inhibitory profile of these compounds.
Enzyme Inhibition
Benzamide derivatives have been extensively studied as inhibitors of several enzyme classes. The 3,5-dimethoxy substitution pattern, in particular, has been featured in compounds designed to target specific enzymes.
Cholinesterases: A series of benzamide and picolinamide derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the breakdown of the neurotransmitter acetylcholine. nih.govnih.govtandfonline.com SAR investigations revealed that the substitution pattern significantly influences inhibitory activity and selectivity. nih.govnih.govtandfonline.com For instance, one study found that among various synthesized benzamide derivatives, a compound featuring a bromo group demonstrated the most potent BChE inhibitory activity, with an IC₅₀ value of 0.8 ± 0.6 µM. ebi.ac.uk
Quinone Reductase 2 (QR2): In an effort to identify novel inhibitors of the oxidoreductase enzyme QR2, a library of resveratrol analogues was created, including benzanilide derivatives. nih.gov Among these, N-(4-(dimethylamino)phenyl)-3,5-dimethoxy-N-methylbenzamide was synthesized and evaluated, demonstrating the exploration of the this compound scaffold in this context, although it was not found to be a potent inhibitor in this specific study. nih.gov
Histone Deacetylases (HDACs): Certain benzamides are known to function as HDAC inhibitors, which are crucial epigenetic regulators. ontosight.ai The compound CI-994 [4-(acetylamino)-N-(2-amino-phenyl) benzamide], for example, inhibits HDAC-1 and HDAC-2 and has been studied for its antitumor activity. aacrjournals.org This mode of action highlights a potential mechanism for benzamide derivatives to influence gene expression. ontosight.aiaacrjournals.org
| Compound Class/Derivative | Target Enzyme | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|---|
| Picolinamide Derivative (Compound 7a) | Acetylcholinesterase (AChE) | 2.49 ± 0.19 µM | nih.govnih.govtandfonline.com |
| Bromo-substituted Benzamide (Compound 3) | Butyrylcholinesterase (BChE) | 0.8 ± 0.6 µM | ebi.ac.uk |
| N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives | Trypsin (Proteinase) | 0.04–0.07 mg/mL | mdpi.com |
| Imidazo-benzamide derivative (TBUEIB) | A549 Lung Cancer Cells | 106 µM | nih.gov |
Receptor Binding
The benzamide scaffold is also integral to ligands developed for high-affinity binding to various receptors, particularly within the central nervous system.
Dopamine Receptors: Substituted benzamides are well-known for their interaction with dopamine receptors. For example, (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide was found to be a potent antagonist of the dopamine D2 receptor, with its affinity being evaluated against [³H]spiperone binding. nih.govsnmjournals.org Another derivative, R(+)-FIDA2, which has a 2,3-dimethoxy-5-iodo-benzamide structure, showed high affinity for both D2 (Kd = 0.11 nM) and D3 (Kd = 0.04 nM) receptors. nih.gov
Sigma Receptors: Conformationally-flexible benzamide analogues have been developed as high-affinity ligands for sigma (σ) receptors, which are implicated in cancer cell proliferation. aacrjournals.orgnih.gov N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide (RHM-1) was shown to have a high affinity and selectivity for σ₂ receptors, with a dissociation constant (Kd) of 0.66 ± 0.12 nM. aacrjournals.org This demonstrates that complex benzamide derivatives can achieve potent and selective receptor binding.
Glycine (B1666218) Transporter (GlyT2): The 3,5-dimethoxybenzamide (B98736) core is present in inhibitors of the glycine transporter GlyT2. nih.gov Specifically, 4-benzyloxy-3,5-dimethoxy-N-(1-(dimethylaminocyclopently)methyl)benzamide is a known GlyT2 inhibitor, highlighting a role for this scaffold in modulating neurotransmitter reuptake. nih.govnih.gov
| Compound/Derivative | Target Receptor | Binding Affinity (Kd/Ki) | Reference |
|---|---|---|---|
| R(+)-FIDA2 | Dopamine D2 | Kd = 0.11 nM | nih.gov |
| R(+)-FIDA2 | Dopamine D3 | Kd = 0.04 nM | nih.gov |
| RHM-1 | Sigma-2 (σ₂) | Kd = 0.66 ± 0.12 nM | aacrjournals.org |
| RHM-2 | Sigma-2 (σ₂) | Kd = 19.48 ± 0.51 nM | aacrjournals.org |
Modulation of Intracellular Signaling Pathways (e.g., cell cycle mechanisms, inflammatory cascades)
By binding to specific enzymes and receptors, benzamide derivatives can modulate a variety of intracellular signaling pathways that are fundamental to cellular processes like proliferation, inflammation, and survival.
Cell Cycle Mechanisms
Several benzamide compounds have been shown to influence cell cycle progression, often leading to cell cycle arrest and apoptosis in cancer cells.
Epigenetic Regulation: A novel imidazo-benzamide derivative was found to induce apoptosis in lung adenocarcinoma cells by targeting the expression of DNA Methyltransferase 1 (DNMT1). nih.govnih.gov This epigenetic modulation may lead to the reactivation of tumor suppressor genes involved in cell cycle control. nih.govnih.gov In silico studies also suggested that the compound could modulate other epigenetic proteins like Histone deacetylase (HDAC). nih.gov Similarly, the benzamide HDAC inhibitor CI-994 imposes a G₁ cell cycle arrest. aacrjournals.org
Aurora B Kinase Inhibition: Novel 3-(6-aminopyridin-3-yl)benzamide (B6330033) derivatives have been shown to induce cell cycle arrest and apoptosis by inhibiting the transcription of Aurora B kinase (AURKB), an essential regulator of cell division. researchgate.net
Inflammatory Cascades
The anti-inflammatory properties of benzamide derivatives are linked to their ability to interfere with key signaling cascades that produce inflammatory mediators.
PKC/Erk Pathway: Certain anti-inflammatory benzamide derivatives have been found to inhibit the production of tumor necrosis factor (TNF) from activated macrophages. psu.edu Mechanistic studies showed that a representative pyridinyl-benzamide derivative, JM34, dose-dependently inhibited the phosphorylation of Erk2 in a Protein Kinase C (PKC)-dependent pathway, without directly inhibiting PKC itself. psu.edu
p38 Kinase and COX-2 Inhibition: The p38 MAP kinase pathway is a validated target for inflammatory diseases due to its role in producing proinflammatory cytokines. researchgate.net N-pyrazolyl benzamide derivatives have been shown to exhibit significant anti-inflammatory activity, with some compounds demonstrating greater than 50% inhibition of p38 kinase at a concentration of 10 µM. researchgate.net Other benzamide derivatives have been designed as dual inhibitors of cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I) to target both inflammation and cancer progression. acs.org
ER Stress and Unfolded Protein Response (UPR): A 3-(N-piperidinyl)methyl benzamide derivative was identified as a potent protective agent for pancreatic β-cells against endoplasmic reticulum (ER) stress-induced death. nih.gov The compound was found to alleviate ER stress by suppressing the activation of all three branches of the unfolded protein response (UPR) pathway. nih.gov
These findings collectively suggest that the this compound scaffold is a promising starting point for the development of targeted therapeutic agents. The specific 3,5-dimethoxy substitution pattern has been shown to be favorable for activity in certain contexts, such as in antimycobacterial agents where it yielded the greatest activity among dimethoxy-substituted compounds tested. rsc.org Further investigation is required to fully elucidate the specific molecular targets and pathway modulations of this compound itself.
Future Directions and Emerging Research Avenues
Integration of Advanced Computational and Experimental Methodologies
The trajectory of modern chemical and pharmaceutical research is increasingly shaped by the synergy between computational modeling and empirical laboratory work. For 3,5-dimethoxy-N-methylbenzamide, this integrated approach will be crucial in efficiently mapping its chemical space and predicting its biological potential.
Advanced computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to correlate the structural features of this compound and its potential derivatives with their biological activities. Specifically, three-dimensional QSAR (3D-QSAR) can provide insights into how the spatial arrangement of the methoxy (B1213986) and N-methyl groups influences interactions with biological targets. nih.govmdpi.comnih.govPharmacophore modeling can be used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This can guide the design of new analogues of this compound with enhanced activity. nih.govnih.govnih.gov
Furthermore, molecular docking simulations can predict the preferred orientation of this compound when bound to a specific receptor or enzyme active site, offering clues about its potential mechanism of action. nih.govmdpi.commdpi.com To complement these in silico predictions, molecular dynamics (MD) simulations can be utilized to study the stability of the ligand-protein complex over time, providing a more dynamic and realistic representation of the molecular interactions. nih.govmdpi.commdpi.com
These computational predictions must be validated through rigorous experimental studies. High-throughput screening (HTS) of this compound against a panel of biological targets can identify initial "hits." Subsequent experimental validation using techniques such as X-ray crystallography of the compound bound to its target can provide definitive evidence of the binding mode, which can then be used to refine the computational models in an iterative cycle of design, synthesis, and testing.
Exploration of Novel Derivatization Strategies
The core structure of this compound offers multiple sites for chemical modification, allowing for the systematic exploration of structure-activity relationships through novel derivatization strategies. The goal of such strategies would be to enhance potency, selectivity, and pharmacokinetic properties.
One avenue of exploration is the modification of the aromatic ring. The introduction of additional substituents, such as hydroxyl or amino groups, has been shown to influence the antioxidant properties of related benzamide (B126) derivatives. acs.orgnih.gov The synthesis of analogues with different substitution patterns on the phenyl ring could lead to compounds with altered electronic and steric properties, potentially modulating their biological activity.
Another key area for derivatization is the amide moiety. The N-methyl group can be replaced with larger alkyl or aryl groups to probe the steric tolerance of a potential binding site. Furthermore, the amide bond itself can be incorporated into more complex heterocyclic systems, a strategy that has been used to develop potent enzyme inhibitors. nih.gov For instance, linking the benzamide core to other pharmacophores, such as oxadiazoles, could result in hybrid molecules with novel or enhanced biological activities. mdpi.com
The synthesis of these novel derivatives would be followed by comprehensive in vitro and in vivo evaluation. This would not only help in identifying lead compounds for further development but also provide valuable data for refining the aforementioned computational models.
Expansion of Mechanistic Understanding at the Molecular Level
A deep understanding of how this compound interacts with biological systems at the molecular level is paramount for its rational development. Future research should focus on elucidating its mechanism of action, identifying its molecular targets, and understanding the downstream cellular consequences of its activity.
Initial efforts could involve screening the compound against various classes of enzymes and receptors known to interact with benzamide derivatives, such as inosine (B1671953) monophosphate dehydrogenase (IMPDH), human dihydrofolate reductase (hDHFR), urease, neuronal nicotinic receptors (nAChRs), and metabotropic glutamate (B1630785) receptors (mGluRs). mdpi.comnih.govmdpi.comnih.govacs.org Should a specific target be identified, detailed kinetic studies can be performed to characterize the nature of the inhibition or modulation. nih.govacs.org
Cell-based assays can then be employed to investigate the effects of this compound on cellular pathways. For example, if the compound is found to inhibit a particular enzyme, downstream signaling events can be monitored to confirm its on-target effects. Techniques such as Western blotting, quantitative PCR, and reporter gene assays would be instrumental in these studies.
Ultimately, a combination of structural biology, biophysical techniques (such as surface plasmon resonance or isothermal titration calorimetry), and cell biology will be necessary to build a comprehensive picture of the molecular mechanism of this compound. This knowledge will be invaluable for optimizing its properties and potentially translating it into a useful chemical probe or therapeutic agent.
| Research Avenue | Methodologies | Potential Outcomes |
| Advanced Computational and Experimental Integration | 3D-QSAR, Pharmacophore Modeling, Molecular Docking, Molecular Dynamics, High-Throughput Screening, X-ray Crystallography | Prediction of biological activity, identification of molecular targets, rational design of more potent analogues. |
| Novel Derivatization Strategies | Synthesis of analogues with modified aromatic rings and amide moieties, creation of hybrid molecules. | Enhanced potency and selectivity, improved pharmacokinetic properties, deeper understanding of structure-activity relationships. |
| Expansion of Mechanistic Understanding | Enzyme and receptor screening, kinetic studies, cell-based pathway analysis, structural biology. | Identification of the specific molecular target(s), elucidation of the mechanism of action, validation of on-target effects in a cellular context. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,5-dimethoxy-N-methylbenzamide, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound can be synthesized via amidation of 3,5-dimethoxybenzoic acid with methylamine using coupling agents like EDCI/HOBt. Optimization involves adjusting stoichiometry (e.g., 1.2:1 molar ratio of methylamine to acid), solvent selection (e.g., DMF or THF), and temperature (40–60°C). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. NMR and ESI-MS (e.g., m/z 301 [M+H]+) confirm structural integrity .
Q. How can researchers characterize this compound using spectroscopic techniques?
- Methodology :
- 1H NMR : Key peaks include methoxy protons (δ 3.70 ppm, singlet, 6H), N-methyl (δ 3.49 ppm, singlet, 3H), and aromatic protons (δ 6.54–6.97 ppm, splitting patterns depend on substitution) .
- 13C NMR : Signals for carbonyl (δ ~170 ppm), aromatic carbons (δ 102–160 ppm), and methoxy groups (δ ~55 ppm) .
- Mass Spectrometry : ESI-MS typically shows [M+H]+ at m/z 224 (base peak) and adducts (e.g., [M+Na]+ at m/z 323) .
Q. What analytical challenges arise in distinguishing this compound from structurally similar derivatives?
- Methodology : Use hyphenated techniques like LC-MS/MS to differentiate based on fragmentation patterns. For example, the loss of methoxy (–OCH3, 31 Da) or methylamide (–NHCH3, 30 Da) groups in collision-induced dissociation (CID) provides diagnostic ions. X-ray crystallography (e.g., SHELXL refinement) resolves ambiguities in regiochemistry .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic and thermochemical properties of this compound?
- Methodology : Employ hybrid functionals (e.g., B3LYP) with basis sets like 6-311+G(d,p) to calculate:
- HOMO-LUMO gaps (indicative of reactivity).
- Bond dissociation energies (e.g., O–CH3 bonds for stability under oxidative conditions).
- Thermochemical data (atomization energies, ionization potentials) to validate experimental results .
- Data Table :
| Property | Calculated Value (B3LYP/6-311+G(d,p)) | Experimental Value |
|---|---|---|
| HOMO-LUMO Gap (eV) | 4.2 | – |
| O–CH3 BDE (kcal/mol) | 78.3 | – |
Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?
- Methodology :
- Use SHELX programs for structure solution and refinement. For monoclinic systems (space group P21/c), refine parameters like unit cell dimensions (e.g., a = 8.039 Å, b = 20.003 Å) and thermal displacement factors.
- Validate against disorder models or twinning analysis for high Rint values (>5%) .
- Data Table :
| Crystallographic Parameter | Value |
|---|---|
| Space Group | P21/c |
| Unit Cell Volume (ų) | 1388.1 |
| Z | 4 |
Q. How does this compound interact with biological targets, and what computational tools model these interactions?
- Methodology :
- Perform molecular docking (AutoDock Vina, GOLD) to assess binding affinity to enzymes like cytochrome P450.
- Use MD simulations (AMBER, CHARMM) to study conformational stability in binding pockets over 100 ns trajectories.
- Validate with in vitro assays (e.g., fluorescence polarization for binding constants) .
Methodological Challenges and Solutions
Q. What are the limitations of NMR in analyzing dynamic processes (e.g., rotameric equilibria) in this compound?
- Solution : Variable-temperature NMR (VT-NMR) from 25°C to −60°C slows exchange rates, resolving split signals for rotamers. 2D NOESY identifies spatial proximity of methoxy and N-methyl groups .
Q. How can researchers address low yields in large-scale synthesis of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
